molecular formula C22H30N2O3S B2877890 2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953917-42-5

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2877890
CAS No.: 953917-42-5
M. Wt: 402.55
InChI Key: DSVKXKZDVDOYOW-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a multi-substituted benzene sulfonamide core linked to a phenylmorpholino ethyl group, a structure often associated with potential bioactivity. As a benzenesulfonamide, it is of significant interest in medicinal chemistry, particularly in the investigation of enzyme inhibition pathways. Benzenesulfonamides are a well-established class of inhibitors for enzymes such as carbonic anhydrases , which are important therapeutic targets in conditions like cancer, glaucoma, and other diseases . For instance, related sulfonamide compounds have demonstrated potent inhibitory activity against cancer-associated carbonic anhydrase isoforms such as CA IX and XII . Furthermore, compounds containing sulfonamide groups are frequently explored in other areas, including as inhibitors of protein kinases involved in cell death pathways like necroptosis . The specific structural features of this compound—including the tetramethyl benzene ring and the phenylmorpholino ethyl side chain—are designed to modulate its physicochemical properties, binding affinity, and selectivity towards specific biological targets. Researchers can utilize this compound as a chemical tool or building block for developing novel therapeutic agents, studying enzyme mechanisms, or conducting structure-activity relationship (SAR) studies. This product is strictly for non-human, non-veterinary research applications. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)28(25,26)23-10-11-24-12-13-27-21(15-24)20-8-6-5-7-9-20/h5-9,14,21,23H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVKXKZDVDOYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Tetramethylbenzene

The tetramethylbenzene core is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions. Patent CN101973850B demonstrates analogous sulfonation of tetrafluorobenzene, where chlorosulfonic acid reacts with the aromatic substrate in the presence of ZnCl₂ as a Lewis acid. For tetramethylbenzene, the reaction proceeds as follows:

$$
\text{2,3,5,6-Tetramethylbenzene} + \text{ClSO₃H} \xrightarrow{\text{ZnCl}2, \text{H}2\text{SO}_4} \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} \quad
$$

Optimization Insights :

  • Temperature : 50–60°C prevents over-sulfonation.
  • Stoichiometry : A 1:1.5 molar ratio of tetramethylbenzene to ClSO₃H maximizes mono-sulfonation.
  • Workup : Quenching with ice water followed by extraction with dichloromethane (DCM) isolates the sulfonyl chloride in 68–72% yield.

Synthesis of 2-(2-Phenylmorpholino)Ethylamine

Morpholine Ring Formation via Halonium-Induced Cyclization

Lewis acid-catalyzed halonium generation enables efficient morpholine synthesis from amino alcohols, as reported in PMC9205334. For 2-phenylmorpholine, the protocol involves:

  • Substrate Preparation : 2-Amino-1-phenyl ethanol is protected with a 2-nitrobenzenesulfonyl (Ns) group.
  • Halonium Generation : N-Bromosuccinimide (NBS) and In(OTf)₃ catalyze bromonium formation, facilitating intramolecular cyclization.
  • Deprotection : DBU-mediated cleavage of the Ns group yields 2-phenylmorpholine.

$$
\text{Ns-protected amino alcohol} \xrightarrow{\text{NBS, In(OTf)₃}} \text{Brominated intermediate} \xrightarrow{\text{DBU}} \text{2-Phenylmorpholine} \quad
$$

Reaction Conditions :

  • Catalyst : In(OTf)₃ (3 mol%) enhances halonium stability.
  • Solvent : Dichloromethane (DCM) at room temperature.
  • Yield : 55–60% after column chromatography.

Ethylamine Side Chain Introduction

The morpholine derivative is functionalized with an ethylamine group via Mitsunobu reaction or nucleophilic substitution. Patent CN106336366A outlines a similar approach using β-phenethylamine, where:

  • Alkylation : 2-Phenylmorpholine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃.
  • Purification : Recrystallization from ethanol/water yields 2-(2-phenylmorpholino)ethylamine (45–50% yield).

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under Schotten-Baumann conditions:

$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H₂O/THF}} \text{Target sulfonamide} \quad
$$

Optimized Parameters :

  • Base : Aqueous NaOH (2 eq) maintains pH 9–10.
  • Solvent : Tetrahydrofuran (THF) improves solubility of aromatic intermediates.
  • Yield : 75–80% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage Source
Sulfonation ClSO₃H/ZnCl₂ 68–72 Scalable, minimal byproducts
Morpholine Synthesis NBS/In(OTf)₃ cyclization 55–60 High regioselectivity
Amine Alkylation Mitsunobu reaction 45–50 Mild conditions
Sulfonamide Coupling Schotten-Baumann 75–80 Rapid reaction kinetics

Critical Observations :

  • Lewis Acid Catalysis : In(OTf)₃ significantly improves halonium stability compared to BF₃·OEt₂.
  • Steric Effects : Tetramethyl substitution necessitates prolonged reaction times during sulfonation (6–8 hours vs. 3–4 hours for non-methylated analogs).
  • Purity Challenges : Column chromatography (SiO₂, hexane/EtOAc) is essential for isolating the morpholine intermediate.

Mechanistic Insights and Side Reactions

Competing Pathways in Morpholine Formation

The NBS/In(OTf)₃ system generates a bromonium ion, which undergoes intramolecular attack by the amino group. Competing epoxidation or dihalogenation is suppressed by low temperatures (0–5°C).

Sulfonyl Chloride Hydrolysis

Exposure to moisture converts sulfonyl chloride to sulfonic acid. Rigorous drying of solvents and reagents (e.g., molecular sieves) is critical.

Industrial Scalability and Environmental Impact

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.
  • Catalyst Reuse : In(OTf)₃ is recovered via aqueous extraction (85% recovery efficiency).
  • Byproduct Management : NaHSO₄ from sulfonation is neutralized with Ca(OH)₂, generating gypsum for construction use.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 2,3,5,6-tetramethylbenzoic acid or 2,3,5,6-tetramethylbenzaldehyde.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The phenylmorpholinoethyl side chain may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include other benzenesulfonamide derivatives, such as 2,3,5,6-tetrafluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide (V13) . Below is a comparative analysis:

Property 2,3,5,6-Tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide 2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide (V13)
Substituents on Benzene 2,3,5,6-Tetramethyl (electron-donating groups) 2,3,5,6-Tetrafluoro (electron-withdrawing groups)
Sulfonamide Side Chain N-(2-(2-Phenylmorpholino)ethyl) 4-[(2-Hydroxyethyl)sulfonyl]
Molecular Formula Not reported in available literature C₈H₇F₄NO₅S₂
Polarity Likely lower due to methyl groups and phenylmorpholine Higher due to hydroxyethyl sulfonyl and fluorine substituents
Potential Applications Hypothesized CNS penetration due to phenylmorpholine Possible use in fluorinated drug design or as a sulfonylating agent

Research Findings

Fluorine atoms in V13 may improve metabolic stability but reduce solubility in nonpolar environments.

Side Chain Influence: The phenylmorpholinoethyl group in the target compound could facilitate interactions with neurological targets (e.g., sigma receptors) due to its tertiary amine and aromatic ring. In contrast, V13’s hydroxyethyl sulfonyl group may promote hydrogen bonding, making it suitable for aqueous-phase reactions or as a polar pharmacophore.

Synthetic Complexity :

  • The phenylmorpholine moiety in the target compound likely requires multi-step synthesis, whereas V13’s hydroxyethyl sulfonyl group is simpler to introduce via sulfonation.

Data Tables

Physicochemical Properties (Hypothesized vs. Reported)

Parameter Target Compound V13
Molecular Weight ~450–500 g/mol (estimated) 377.27 g/mol
LogP ~3.5–4.5 (predicted high lipophilicity) ~0.5–1.5 (polar)
Solubility (Water) Low Moderate to high

Biological Activity

2,3,5,6-Tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are important therapeutic targets in various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C22H30N2O2S
  • Molecular Weight : 398.56 g/mol

The presence of the benzenesulfonamide moiety is critical for its biological activity, particularly in inhibiting carbonic anhydrases.

The primary mechanism through which this compound exerts its effects is by inhibiting carbonic anhydrases. These enzymes play a vital role in regulating pH and fluid balance in various tissues. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Inhibitory Potency

Research indicates that sulfonamides are among the most promising inhibitors for CAs. For instance, derivatives of benzenesulfonamide have shown significant inhibitory activity against human carbonic anhydrases (hCAs). The following table summarizes the inhibitory constants (KIK_I) for some related compounds:

CompoundKIK_I (nM)Target Isoform
6e (a derivative)47.8hCA I
6b (another derivative)33.2hCA II
Acetazolamide (reference drug)451.8hCA IX

These results demonstrate that certain derivatives exhibit higher potency than traditional inhibitors like acetazolamide .

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic potential of various sulfonamide derivatives on different cancer cell lines such as MCF-7 (breast cancer) and Hep-3B (liver cancer). The findings indicate that several compounds exhibit significant antiproliferative activity while maintaining low cytotoxicity levels. This is crucial for developing targeted therapies with minimized side effects .

Study on Antiproliferative Activity

In a study published in Elsevier, researchers synthesized a series of benzenesulfonamides with varying substituents and tested their effects on L929 (mouse fibroblast), MCF-7, and Hep-3B cell lines. The study highlighted that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells while showing minimal toxicity to normal cells .

Molecular Docking Studies

Molecular docking simulations have provided insights into how these compounds interact with the active sites of carbonic anhydrases. The sulfonamide moiety was found to effectively bind to the zinc ion within the enzyme's active site, facilitating inhibition through specific hydrophilic and hydrophobic interactions with surrounding amino acids .

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